![molecular formula C12H8N2O B3272900 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde CAS No. 575452-25-4](/img/structure/B3272900.png)
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde
Description
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde , also known as (4-{[2-(1H-Pyrazol-1-yl)phenyl]ethynyl}phenyl)boronic acid , is a chemical compound with the molecular formula C₁₇H₁₃BN₂O₂ . Its average mass is approximately 288.11 Da . This compound features a pyrazole ring and an aldehyde group, making it structurally intriguing.
Synthesis Analysis
The synthesis of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane. This one-pot reaction occurs at a temperature of 90°C under ambient air conditions, yielding the desired product in good yields .
Molecular Structure Analysis
The molecular structure of 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde consists of a benzene ring substituted with a pyrazole moiety and an ethynyl group. The boronic acid functionality adds further complexity to its structure .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its aldehyde group can participate in typical aldehyde reactions, such as nucleophilic additions and condensations. Additionally, the boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse derivatives .
Future Directions
properties
IUPAC Name |
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-9-11-4-1-10(2-5-11)3-6-12-7-13-14-8-12/h1-2,4-5,7-9H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRGFIHOJASQDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.